2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-methylpiperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-16-8-10-18(11-9-16)25-15-23(14-20(26)24-13-4-3-6-17(24)2)29(27,28)19-7-5-12-22-21(19)25/h5,7-12,17H,3-4,6,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMUGVOREKAQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-methylpiperidin-1-yl)ethanone belongs to the class of pyrido-thiadiazine derivatives. This class is recognized for its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. The unique structural features of this compound contribute to its biological activity and therapeutic potential.
Structural Characteristics
The molecular structure of the compound includes:
- Pyrido-thiadiazine core : This heterocyclic structure is known for various biological interactions.
- Dioxido group : Enhances the compound's reactivity and potential biological interactions.
- P-tolyl substituent : Influences hydrophobic interactions and binding affinity to biological targets.
- Methylpiperidine moiety : May enhance solubility and bioavailability.
The biological activity of this compound is primarily linked to its potential as a PI3Kδ inhibitor , which plays a significant role in cancer therapy. Studies indicate that derivatives within this class can selectively inhibit PI3Kδ isoforms over others, suggesting that this compound may exhibit similar properties. The mechanism involves:
- Binding to specific enzymes or receptors.
- Modulating cellular processes associated with inflammation and cancer proliferation.
Pharmacological Applications
The compound shows promise in several therapeutic areas:
- Cancer Treatment : As a selective PI3Kδ inhibitor, it may be effective against various cancers by disrupting signaling pathways that promote tumor growth.
- Inflammatory Diseases : Its ability to modulate immune responses positions it as a candidate for treating conditions characterized by excessive inflammation.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of this compound alongside its analogs. Key findings include:
| Study | Findings |
|---|---|
| Demonstrated selective inhibition of PI3Kδ in vitro; potential for use in targeted cancer therapies. | |
| Highlighted structural modifications that enhance binding affinity and specificity towards biological targets. | |
| Explored the synthesis pathways and their impact on biological efficacy; identified optimal conditions for maximum yield and activity. |
Case Study 1: Inhibition of PI3Kδ
In a controlled study assessing the compound's inhibitory effects on PI3Kδ, results indicated a significant reduction in cell proliferation in cancer cell lines treated with varying concentrations of the compound. The IC50 values were determined through dose-response curves, showcasing its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory properties of the compound using animal models. Treatment with the compound resulted in decreased markers of inflammation compared to control groups, suggesting its utility in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Thiadiazole Derivatives :
Compounds like ethyl 5-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate () share a sulfur-containing heterocycle (1,3,4-thiadiazole) but lack the pyrido-thiadiazine core. The absence of the fused pyridine ring in thiadiazoles reduces aromaticity and may decrease stability under acidic conditions .
Pyridine-Based Heterocycles: Pyridine derivatives, such as those in , exhibit basicity due to the nitrogen atom.
Hypervalent Iodine Compounds :
While structurally distinct, hypervalent iodine compounds () share functional versatility in synthesis. Both classes may participate in oxidative coupling reactions, but the target compound’s sulfur-oxygen bonds offer unique reactivity in nucleophilic substitutions .
Physicochemical Properties
Key Research Findings
- : Structural similarity principles suggest that replacing the pyrido-thiadiazine core with a thiazole ring (smaller heterocycle) would reduce steric hindrance but diminish aromatic conjugation, altering binding affinities in biological systems .
- : The sulfone group’s polarity may enhance solubility in alcohols or ethers, unlike purely hydrocarbon-based analogs .
- : Synthesis pathways for thiadiazole derivatives (e.g., condensation with hydrazones) could be adapted for the target compound, though the fused ring system may require harsher conditions .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: The synthesis involves multi-step reactions, often starting with the formation of the pyrido-thiadiazine core, followed by functionalization with the p-tolyl and 2-methylpiperidinyl groups. Key steps include:
Core Formation: Cyclocondensation of substituted pyridine derivatives with thiadiazine precursors under reflux in anhydrous solvents (e.g., DMF or acetonitrile) .
Sulfonation: Controlled oxidation (e.g., using mCPBA or H2O2) to introduce the 1,1-dioxide moiety .
Piperidine Coupling: Nucleophilic substitution or amidation reactions to attach the 2-methylpiperidine group, often requiring inert atmospheres and catalysts like Pd(OAc)2.
Optimization Tips:
- Use high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR for intermediate validation .
- Adjust reaction temperatures (e.g., 60–80°C for cyclization) and solvent polarity to minimize side products .
Table 1: Example Reaction Conditions for Key Steps
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Core Formation | DMF | None | 80°C | 45–60% |
| Sulfonation | CH2Cl2 | mCPBA | 0°C→RT | 70–85% |
| Piperidine Coupling | THF | Pd(OAc)2 | 60°C | 50–65% |
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer:
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and substituent orientation (e.g., piperidine ring conformation) .
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to verify proton environments (e.g., distinguishing thiadiazine protons at δ 3.5–4.5 ppm) .
- Mass Spectrometry: HRMS for exact mass confirmation (e.g., ESI+ mode with <5 ppm error) .
- IR Spectroscopy: Identify functional groups (e.g., S=O stretches at ~1150 cm<sup>−1</sup>) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer:
- Solubility Screening: Use a solvent gradient (DMSO, PBS, ethanol) with HPLC-UV quantification .
- Stability Tests: Incubate at 37°C in PBS (pH 7.4) for 24–72 hours, monitoring degradation via LC-MS .
- Table 2: Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| DMSO | >50 | Vortex-assisted |
| PBS (pH 7.4) | <0.1 | Sonication |
| Ethanol | 5–10 | Shake-flask |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., p-tolyl→fluorophenyl or piperidine→morpholine) and compare bioactivity .
- In Vitro Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like PDE4 or HDACs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Replicate Experiments: Control variables like solvent purity (≥99.9%) and cell passage number .
- Meta-Analysis: Pool data from independent studies (e.g., IC50 values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Mechanistic Studies: Use CRISPR-edited cell lines to isolate target pathways and reduce off-target noise .
Q. How can computational methods predict metabolic pathways and toxicity?
- Methodological Answer:
- Software Tools: Use Schrödinger’s ADMET Predictor or SwissADME to model CYP450 metabolism and hepatotoxicity .
- In Silico Metabolism: Identify likely Phase I/II modification sites (e.g., piperidine N-oxidation or thiadiazine ring cleavage) .
- Validation: Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Data Contradiction Analysis
Q. Why might solubility data vary between synthetic batches?
- Methodological Answer:
- Crystallinity Differences: Polymorphic forms (e.g., amorphous vs. crystalline) impact solubility. Use XRD to assess crystallinity .
- Residual Solvents: Trace DMF or THF from synthesis can alter solubility. Quantify via GC-MS .
- pH Sensitivity: Protonation of the piperidine nitrogen (pKa ~8.5) affects solubility in buffered solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
